molecular formula C22H25NO4 B13199803 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dimethylpentanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dimethylpentanoic acid

Cat. No.: B13199803
M. Wt: 367.4 g/mol
InChI Key: SVPJHFGRSITUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    This compound is a derivative of and belongs to the class of .

    Structure: The compound consists of a (9H-fluoren-9-yl) attached to the of an amino acid. The and moieties further modify its structure.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One approach starts with as the starting material. The fluorenyl group is introduced using , followed by coupling.

      Industrial Production: While industrial-scale production details are scarce, researchers typically employ solid-phase peptide synthesis (SPPS) techniques to prepare this compound.

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Chemistry: Researchers use this compound as a building block for peptide synthesis due to its unique structure.

      Biology: It can serve as a probe in studies related to protein-ligand interactions.

      Medicine: Investigations into its bioactivity may reveal potential therapeutic applications.

      Industry: Its use in the pharmaceutical industry is promising.

  • Mechanism of Action

      Targets and Pathways: The compound’s mechanism likely involves interactions with specific receptors or enzymes. Further research is needed to elucidate its precise mode of action.

  • Properties

    Molecular Formula

    C22H25NO4

    Molecular Weight

    367.4 g/mol

    IUPAC Name

    2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid

    InChI

    InChI=1S/C22H25NO4/c1-13(2)14(3)20(21(24)25)23-22(26)27-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,23,26)(H,24,25)

    InChI Key

    SVPJHFGRSITUGC-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

    Origin of Product

    United States

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